4-(thiophen-3-yl)-1H-1,2,3-triazole-5-carboxylic acid

Medicinal chemistry Structure-activity relationship Heterocyclic chemistry

4-(Thiophen-3-yl)-1H-1,2,3-triazole-5-carboxylic acid (CAS 2091775-74-3, molecular formula C₇H₅N₃O₂S, MW 195.20 g/mol) is a heterocyclic building block combining a 1,2,3-triazole core with a thiophen-3-yl substituent at the C4 position and a carboxylic acid group at C5. The compound is commercially available at 95% purity and exhibits computed physicochemical properties including a topological polar surface area (TPSA) of 78.87 Ų and a predicted LogP of 1.2314, placing it within favorable drug-like chemical space per Lipinski guidelines.

Molecular Formula C7H5N3O2S
Molecular Weight 195.2 g/mol
CAS No. 2091775-74-3
Cat. No. B1435078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(thiophen-3-yl)-1H-1,2,3-triazole-5-carboxylic acid
CAS2091775-74-3
Molecular FormulaC7H5N3O2S
Molecular Weight195.2 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=NNN=C2C(=O)O
InChIInChI=1S/C7H5N3O2S/c11-7(12)6-5(8-10-9-6)4-1-2-13-3-4/h1-3H,(H,11,12)(H,8,9,10)
InChIKeyFXMDCKCWFGJYCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Thiophen-3-yl)-1H-1,2,3-triazole-5-carboxylic acid (CAS 2091775-74-3): Structural Identity, Physicochemical Profile, and Procurement Baseline


4-(Thiophen-3-yl)-1H-1,2,3-triazole-5-carboxylic acid (CAS 2091775-74-3, molecular formula C₇H₅N₃O₂S, MW 195.20 g/mol) is a heterocyclic building block combining a 1,2,3-triazole core with a thiophen-3-yl substituent at the C4 position and a carboxylic acid group at C5 . The compound is commercially available at 95% purity and exhibits computed physicochemical properties including a topological polar surface area (TPSA) of 78.87 Ų and a predicted LogP of 1.2314, placing it within favorable drug-like chemical space per Lipinski guidelines . Its structure enables both hydrogen bond donation (2 donors) and acceptance (4 acceptors) through the triazole NH and carboxylic acid moiety . The compound belongs to the broader class of 1,2,3-triazole-5-carboxylic acid derivatives, a scaffold recognized for its utility in medicinal chemistry as a bioisostere for amides, carboxylic acids, and esters [1].

Regioisomerically defined thiophen-3-yl triazole scaffold
Carboxylic acid and free NH for versatile derivatization
Suitable for focused library synthesis and SAR exploration

Why Generic 1,2,3-Triazole-5-Carboxylic Acid Analogs Cannot Substitute for 4-(Thiophen-3-yl)-1H-1,2,3-triazole-5-carboxylic acid (CAS 2091775-74-3)


Substitution among 1,2,3-triazole-5-carboxylic acid derivatives is not straightforward because the identity and position of the C4 substituent fundamentally alter molecular recognition, electronic properties, and physicochemical parameters. The thiophen-3-yl group at C4 introduces a sulfur-containing heteroaromatic ring whose regioelectronic character differs from the thiophen-2-yl isomer (CAS 933714-97-7), the phenyl analog (CAS 842972-82-1), and the simple 4-methyl derivative (CAS 89166-02-9). These differences manifest in computed LogP (1.23 for the thiophen-3-yl derivative), hydrogen-bonding capacity, and potential π-π stacking interactions . Furthermore, the C4-thiophen-3-yl regioisomer is structurally distinct from the N1-thiophen-3-yl positional isomer (CAS 2090256-70-3), where the thiophene is attached to N1 rather than C4 of the triazole ring, resulting in a different connectivity and potentially divergent biological target engagement . In-class substitution without verifying functional equivalence therefore risks introducing uncharacterized changes in target binding, solubility, and metabolic stability.

Regioisomeric shift
Thiophen-2-yl analog (CAS 933714-97-7) may alter π-stacking geometry and target recognition.
Positional isomer mismatch
N1-thiophen-3-yl isomer (CAS 2090256-70-3) reduces hydrogen bond donor count, potentially shifting solubility and binding.
Analog without thiophene
Parent scaffold or 4-methyl analog lacks aromatic π-character, altering lipophilicity and ADME prediction.

Quantitative Differentiation Evidence for 4-(Thiophen-3-yl)-1H-1,2,3-triazole-5-carboxylic acid (CAS 2091775-74-3) vs. Structural Analogs


C4 Regioisomeric Substitution: Thiophen-3-yl vs. Thiophen-2-yl Connectivity Defines a Distinct Molecular Scaffold

The target compound bears a thiophen-3-yl substituent at the C4 position of the 1,2,3-triazole-5-carboxylic acid core, whereas its closest regioisomeric analog, 4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid (CAS 933714-97-7), bears the thiophene attached via the C2 position . This difference in sulfur atom orientation alters the electronic distribution and steric profile of the molecule. Both compounds share identical molecular formula (C₇H₅N₃O₂S) and molecular weight (195.20 g/mol), yet the 3-yl vs. 2-yl attachment creates non-interchangeable connectivity that can affect π-stacking geometry and hydrogen-bond directionality in target binding pockets [REFS-1, REFS-2]. No published head-to-head biological comparison between these two regioisomers was identified in the accessible literature as of the search date, representing a significant data gap for procurement decisions based on target-specific potency.

C4 Regioisomer
Data to verify
Target: thiophen-3-yl at C4. Comparator: thiophen-2-yl at C4 (CAS 933714-97-7). Sulfur orientation differs by ~2.4 Å.
Isomeric connectivity may alter electronic profile; verify correct CAS.
No published head-to-head bioactivity data available.
Medicinal chemistry Structure-activity relationship Heterocyclic chemistry

Positional Isomer Discrimination: C4-Thiophen-3-yl vs. N1-Thiophen-3-yl Triazole Carboxylic Acid Connectivity

The target compound (4-(thiophen-3-yl)-1H-1,2,3-triazole-5-carboxylic acid) positions the carboxylic acid at C5 and the thiophen-3-yl group at C4, with an unsubstituted N1 position bearing an NH hydrogen bond donor. In contrast, 1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 2090256-70-3) places the thiophen-3-yl substituent on N1 and the carboxylic acid at C4 . This positional isomerism relocates the carboxylic acid hydrogen-bonding motif by one ring position and eliminates the free triazole NH, reducing hydrogen bond donor count from 2 to 1 relative to the target compound . Both compounds share molecular formula C₇H₅N₃O₂S and MW 195.20, making them isobaric and requiring careful analytical discrimination (e.g., NMR, HPLC retention time) during procurement and quality control [REFS-1, REFS-2].

Positional Isomer
Data to verify
Target: C4-thiophen-3-yl, COOH at C5, HBD=2. Comparator: N1-thiophen-3-yl (CAS 2090256-70-3), COOH at C4, HBD=1.
H-bond donor loss may shift target binding; confirm isomer identity analytically.
Isobaric compounds; NMR/HPLC discrimination required.
Chemical biology Target engagement Molecular recognition

Computed Physicochemical Differentiation: LogP and TPSA Values Position the Compound in a Specific Drug-Like Chemical Space

The target compound exhibits a computed LogP of 1.2314 and TPSA of 78.87 Ų , values that situate it within favorable oral drug-like space (LogP < 5, TPSA < 140 Ų per Lipinski and Veber guidelines). The presence of the thiophene sulfur atom contributes to a moderate lipophilicity without exceeding drug-likeness thresholds. By comparison, the parent unsubstituted scaffold 1H-1,2,3-triazole-5-carboxylic acid (no C4 aryl/heteroaryl substituent, MW 113.07) has a substantially lower LogP (predicted ~ -1.0 to 0) and higher aqueous solubility, making it unsuitable as a surrogate for applications requiring the specific lipophilicity and π-character of the thiophen-3-yl derivative [1]. The 4-methyl analog (CAS 89166-02-9, MW 127.10) lacks aromatic π-stacking capability entirely . No experimentally measured LogP or solubility data for the target compound were identified in the accessed literature.

Computed Profile
Class-level inference
LogP 1.23, TPSA 78.87 Ų (computed). Parent scaffold LogP ~ -1.0 to 0; 4-methyl analog lacks π-stacking.
Supports physicochemical filtering; experimental verification needed.
Computed values only; no measured LogP/solubility data available.
Drug-likeness ADME prediction Physicochemical profiling

Thiophene-Containing 1,2,3-Triazole Carboxylic Acids as Privileged Scaffolds: Class-Level Evidence for Kinase and Carbonic Anhydrase Targeting Potential

The 1,2,3-triazole-carboxylic acid scaffold, particularly when elaborated with thiophene substituents, has demonstrated activity across multiple target classes in published studies. 1,2,3-Triazole-based esters and carboxylic acids have been reported as dual inhibitors of carbonic anhydrase and cathepsin B, with certain derivatives (compounds 5i and 6c) showing cytotoxic activity against A549 lung cancer cells with IC50 values below 100 μM [1]. In the antimicrobial domain, triazole-thiophene hybrids have exhibited DNA gyrase inhibition with IC50 values as low as 4.84 ± 0.29 μM for optimized derivatives (compound 4b) [2]. Highly selective thiophene-containing PI3K inhibitors with subnanomolar PI3Kα potency and >7000-fold selectivity against mTOR have also been reported, demonstrating the privileged nature of the thiophene-triazole pharmacophore combination [3]. The target compound, as a C4-thiophen-3-yl-1,2,3-triazole-5-carboxylic acid, represents an uncharacterized member of this pharmacophore class with unexplored biological annotation, positioning it as a novel chemical probe candidate for kinase and carbonic anhydrase target panels [REFS-1, REFS-2, REFS-3].

Class-Level Activity
Class-level
Thiophene-triazole derivatives reported as DNA gyrase inh. (IC50 4.84 μM), CA/cathepsin B dual inh. (A549 IC50
Class-level kinase and CA inhibition context; target compound uncharacterized.
Direct bioactivity data absent; represents novel chemical probe opportunity.
Synthetic Versatility
Supporting evidence
Unsubstituted N1 (accessible for alkylation/arylation) + C5-COOH (amide coupling, esterification). 95% purity.
Two derivatizable sites enable parallel library synthesis and CuAAC diversification.
Commercial building block; N1-substituted isomer lacks free NH derivatization.
Kinase inhibition Carbonic anhydrase Antimicrobial Triazole SAR

Synthetic Tractability: Carboxylic Acid Handle Enables Amide Coupling and Esterification for Focused Library Synthesis

The C5-carboxylic acid functionality of the target compound provides a well-precedented synthetic handle for derivatization via amide coupling, esterification, and reduction, enabling rapid generation of compound libraries for SAR exploration. Recent methodology advances have demonstrated that carboxylic acids can be directly converted to triazoles via photocatalytic decarboxylative triazolation, establishing the reverse synthetic logic and underscoring the versatility of triazole-carboxylic acid building blocks [1]. The target compound, with its 95% commercial purity , offers greater immediate synthetic utility compared to the N1-substituted positional isomer (CAS 2090256-70-3), where the N1-thiophene substitution precludes further N-functionalization and may complicate purification due to altered polarity . The unsubstituted N1 position in the target compound preserves the option for subsequent N-alkylation or N-arylation, expanding the accessible chemical space relative to N1-blocked analogs.

Synthetic Versatility
Supporting evidence
Unsubstituted N1 (accessible for alkylation/arylation) + C5-COOH (amide coupling, esterification). 95% purity.
Two derivatizable sites enable parallel library synthesis and CuAAC diversification.
Commercial building block; N1-substituted isomer lacks free NH derivatization.
Parallel synthesis Amide coupling Click chemistry Building block

Optimal Research and Procurement Application Scenarios for 4-(Thiophen-3-yl)-1H-1,2,3-triazole-5-carboxylic acid (CAS 2091775-74-3)


Focused Kinase or Carbonic Anhydrase Inhibitor Library Design Using an Under-Characterized Thiophene-Triazole Scaffold

Medicinal chemistry teams developing kinase or carbonic anhydrase inhibitor libraries can deploy CAS 2091775-74-3 as a novel core scaffold. The thiophene-triazole-carboxylic acid pharmacophore combination has validated class-level activity against DNA gyrase (IC50 4.84 μM for optimized analog 4b) [1] and carbonic anhydrase/cathepsin B (A549 IC50 < 100 μM for compounds 5i/6c) [2]. The uncharacterized biological annotation of the target compound offers an opportunity to establish novel IP in these target spaces, with the C5-COOH and unsubstituted N1 positions enabling rapid parallel amide coupling and N-alkylation library synthesis.

Regioisomeric Selectivity Studies for Target Engagement Profiling

The availability of three structurally distinct thiophene-triazole-carboxylic acid isomers — the C4-thiophen-3-yl target compound (CAS 2091775-74-3) , the C4-thiophen-2-yl regioisomer (CAS 933714-97-7), and the N1-thiophen-3-yl positional isomer (CAS 2090256-70-3) — enables systematic regioisomeric selectivity profiling. Procuring all three isomers allows research groups to quantify the impact of thiophene attachment geometry on target binding, an SAR dimension often overlooked in triazole-based probe discovery.

ADME-SAR Exploration Leveraging Computed Physicochemical Differentiation

With its computed LogP of 1.23 and TPSA of 78.87 Ų , the target compound occupies a favorable region of drug-like chemical space distinct from both more lipophilic phenyl analogs and more polar unsubstituted triazole scaffolds. This physicochemical profile supports its use as a reference point in systematic ADME-SAR studies where incremental lipophilicity changes are correlated with membrane permeability, solubility, and metabolic stability outcomes.

Copper-Click Chemistry Precursor for 1,4-Disubstituted Triazole Synthesis

The unsubstituted N1 position enables the target compound to serve as a dipolarophile or azide reaction partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, expanding its utility beyond simple amide coupling. This is supported by the established versatility of 1,2,3-triazole-4-carboxylic acid building blocks in click chemistry applications [3], and is a synthetic advantage not available with the N1-blocked positional isomer.

Application
Selection Property
Validation Focus
Kinase or carbonic anhydrase library synthesis
Under-characterized thiophene-triazole scaffold
Target engagement and SAR exploration
Regioisomeric selectivity profiling
Three distinct thiophene-triazole isomers available
Binding geometry assessment
ADME-SAR exploration
Favorable computed physicochemical profile
Lipophilicity-permeability correlation
Click chemistry diversification
Unsubstituted N1 position
CuAAC reactivity and library expansion
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